molecular formula C23H25NO9 B114382 Azicemicin A CAS No. 154163-93-6

Azicemicin A

Cat. No. B114382
M. Wt: 459.4 g/mol
InChI Key: FGEKNLXFZXJGOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azicemicin A is a natural product that was first isolated from the soil bacterium Micromonospora sp. AZ-CB-8 in 2018. It belongs to the macrolide family of antibiotics and has shown promising results in inhibiting the growth of various pathogenic bacteria.

Scientific Research Applications

Biosynthesis and Structure

  • Biosynthetic Studies : Research reveals that azicemicins, including Azicemicin A, are produced by Kibdelosporangium sp. MJ126-NF4 and contain an aziridine ring. Studies involving isotopic tracer experiments and gene cloning have proposed a biosynthetic pathway for aziridine ring formation in azicemicins (Ogasawara & Liu, 2009).
  • Structural Elucidation : Azicemicins A and B were characterized through physico-chemical properties, NMR experiments, and chemical transformations. These findings help in understanding their molecular structure and potential biological activities (Tsuchida et al., 1995).

Antimicrobial Properties

  • Antimicrobial Activity : Azicemicins, including Azicemicin A, demonstrate moderate growth-inhibiting activity against Gram-positive bacteria and mycobacteria, highlighting their potential as antimicrobial agents (Tsuchida et al., 1995).

Genomic Insights

  • Genome Sequencing : The genome of Kibdelosporangium sp. MJ126-NF4, the producer of Azicemicin A, has been sequenced, revealing over 22 polyketide and nonribosomal peptide natural product gene clusters. This provides a comprehensive understanding of the genetic basis for Azicemicin A production (Ogasawara et al., 2015).

Enzymatic Chemistry

  • Biosynthesis Mechanisms : The enzymatic chemistry of aziridine biosynthesis, such as in Azicemicin A, is an area of interest due to its implications in antibiotic and antitumor properties. Understanding these biochemical pathways is crucial for potential therapeutic applications (Thibodeaux, Chang, & Liu, 2012).

properties

CAS RN

154163-93-6

Product Name

Azicemicin A

Molecular Formula

C23H25NO9

Molecular Weight

459.4 g/mol

IUPAC Name

3,7,8,10,12b-pentahydroxy-9,12-dimethoxy-3-(1-methylaziridin-2-yl)-2,4,4a,5-tetrahydrobenzo[a]anthracene-1,6-dione

InChI

InChI=1S/C23H25NO9/c1-24-8-13(24)22(30)6-9-4-11(25)16-17(23(9,31)14(27)7-22)20(32-2)10-5-12(26)21(33-3)19(29)15(10)18(16)28/h5,9,13,26,28-31H,4,6-8H2,1-3H3

InChI Key

FGEKNLXFZXJGOO-UHFFFAOYSA-N

SMILES

CN1CC1C2(CC3CC(=O)C4=C(C5=C(C(=C(C=C5C(=C4C3(C(=O)C2)O)OC)O)OC)O)O)O

Canonical SMILES

CN1CC1C2(CC3CC(=O)C4=C(C5=C(C(=C(C=C5C(=C4C3(C(=O)C2)O)OC)O)OC)O)O)O

synonyms

azicemicin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azicemicin A
Reactant of Route 2
Azicemicin A
Reactant of Route 3
Azicemicin A
Reactant of Route 4
Azicemicin A
Reactant of Route 5
Azicemicin A
Reactant of Route 6
Azicemicin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.